molecular formula C12H11N3O6S B11306355 Methyl 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate

Methyl 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate

Cat. No.: B11306355
M. Wt: 325.30 g/mol
InChI Key: PLWCVGJOOHELHZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate is a complex organic compound with a unique structure that includes a pyrimidine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by sulfonation and esterification to introduce the sulfonamido and benzoate groups, respectively. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The sulfonamido and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)benzoate is unique due to the presence of the sulfonamido group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group or have different substituents, leading to variations in reactivity and applications.

Properties

Molecular Formula

C12H11N3O6S

Molecular Weight

325.30 g/mol

IUPAC Name

methyl 2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate

InChI

InChI=1S/C12H11N3O6S/c1-21-11(17)7-4-2-3-5-8(7)15-22(19,20)9-6-13-12(18)14-10(9)16/h2-6,15H,1H3,(H2,13,14,16,18)

InChI Key

PLWCVGJOOHELHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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